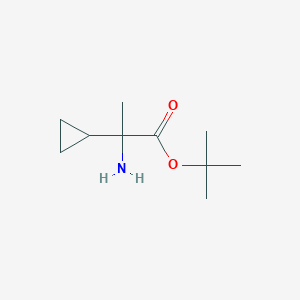

Tert-butyl 2-amino-2-cyclopropylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 2-amino-2-cyclopropylpropanoate is an organic compound with the molecular formula C10H19NO2. It is a derivative of cyclopropane and is characterized by the presence of an amino group and a tert-butyl ester group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-amino-2-cyclopropylpropanoate can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with tert-butyl acrylate under controlled conditions. The reaction typically requires a catalyst and proceeds through a nucleophilic addition mechanism. Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide, which undergoes oxidation and subsequent esterification to form the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-2-cyclopropylpropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like tert-butyl hydroperoxide.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts.

Substitution: Nucleophilic substitution reactions are common, especially involving the amino group.

Common Reagents and Conditions

Oxidation: tert-butyl hydroperoxide is a common reagent.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

Substitution: Alkyl halides and other electrophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while substitution reactions can produce various substituted cyclopropyl derivatives.

Scientific Research Applications

Tert-butyl 2-amino-2-cyclopropylpropanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-cyclopropylpropanoate involves its interaction with specific molecular targets. The amino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The cyclopropyl group provides rigidity to the molecule, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl 2-amino-3-cyclopropylpropanoate

- Cyclopropanepropanoic acid, α-amino-, 1,1-dimethylethyl ester

Uniqueness

Tert-butyl 2-amino-2-cyclopropylpropanoate is unique due to its specific structural arrangement, which imparts distinct reactivity and biological activity compared to similar compounds. The presence of both the tert-butyl ester and amino groups allows for versatile chemical modifications and applications .

Biological Activity

Tert-butyl 2-amino-2-cyclopropylpropanoate, also known as (R)-tert-Butyl 2-amino-3-cyclopropylpropanoate, is an amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique cyclopropyl structure, which may influence its interactions with biological targets. This article reviews the biological activity of this compound based on available research findings, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C10H19NO2

- Molecular Weight : 185.26 g/mol

- CAS Number : 1997360-23-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites, which may modulate enzyme activity or receptor binding.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes related to various diseases. For instance, it may act as an inhibitor of cathepsin L in Toxoplasma gondii, which is significant for treating chronic toxoplasmosis .

- Receptor Modulation : The structural features of this compound allow it to engage in hydrophobic interactions with receptor sites, potentially influencing signaling pathways related to metabolic processes and immune responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties:

- Mycobacterium tuberculosis : Preliminary studies suggest that compounds with similar structures have demonstrated activity against Mycobacterium tuberculosis (Mtb). While specific data on this compound is limited, the potential for antimicrobial action remains a focus area .

CNS Penetration

The ability of this compound to penetrate the blood-brain barrier (BBB) has been explored in various studies. Compounds that can effectively cross the BBB are crucial for treating central nervous system infections and disorders.

- CNS Penetrant Inhibitors : Research has shown that modifications in the chemical structure can enhance CNS penetration, making compounds like this compound candidates for further investigation in CNS-related therapies .

Study on Toxoplasma gondii

A significant study focused on the inhibition of TgCPL (Toxoplasma gondii cathepsin L) highlighted the potential of tert-butyl derivatives in eliminating neuronal cysts in mice with chronic toxoplasmosis. The study reported a series of dipeptide nitrile inhibitors that improved potency against TgCPL significantly, indicating a promising therapeutic avenue for chronic infections .

Antituberculosis Activity

While direct studies on this compound are sparse, related compounds have shown promising antituberculosis activity. For example, tricyclic compounds have been identified as effective against Mtb, suggesting that similar structural analogs might yield beneficial results .

Summary Table of Biological Activities

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

tert-butyl 2-amino-2-cyclopropylpropanoate |

InChI |

InChI=1S/C10H19NO2/c1-9(2,3)13-8(12)10(4,11)7-5-6-7/h7H,5-6,11H2,1-4H3 |

InChI Key |

ZWPCVIYFHBKDJH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C1CC1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.